

Introduction: The Significance of Terminally Labeled Fatty Acids

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Compound of Interest

Compound Name: (10,10,10- -2-H_3)Decanoic acid

Cat. No.: B591813

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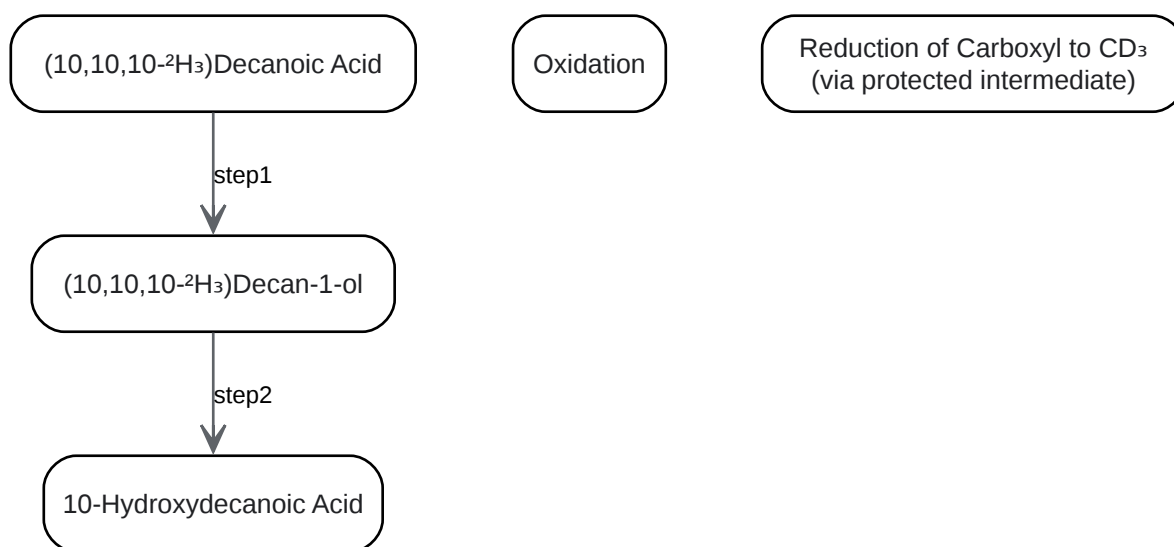
Deuterium-labeled compounds are indispensable tools in modern scientific research, particularly in mechanistic studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry.[1] The substitution of hydrogen with its heavier isotope, deuterium, creates a molecule that is chemically similar to its parent but physically distinguishable by analytical instruments. (10,10,10- -2H_3)Decanoic acid, with its terminal trideuteromethyl group, is a valuable tracer for studying fatty acid metabolism, including pathways like β -oxidation, without altering the fundamental biochemical behavior of the molecule.[2][3] Its synthesis requires a strategic approach that selectively introduces deuterium at a non-exchangeable position with high isotopic purity.

Strategic Approach: Retrosynthesis and Core Principles

The synthesis of (10,10,10- -2H_3)Decanoic acid is best approached through a multi-step pathway that builds the molecule from a readily available precursor. A logical retrosynthetic analysis reveals a robust strategy starting from 10-hydroxydecanoic acid.[4]

Retrosynthetic Pathway

The core challenge is the selective formation of a terminal -CD_3 group from a carboxylic acid. This transformation is the reverse of a simple oxidation. Therefore, the synthesis involves protecting a distal functional group (a hydroxyl group), performing the deuterated reduction, and then re-establishing the carboxylic acid functionality.



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Caption: Retrosynthetic analysis of (10,10,10-²H₃)Decanoic Acid.

Core Synthetic Principles

The forward synthesis, as established by Tulloch (1979), relies on three key transformations[4]:

- **Functional Group Protection:** The hydroxyl group of the starting material, 10-hydroxydecanoic acid, must be protected to prevent it from reacting during the reduction of the carboxylic acid. A methoxyethoxymethyl (MEM) ether is a suitable protecting group for this purpose.
- **Carboxyl Group Reduction to Trideuteromethyl:** This is the critical deuterium-labeling step. It is achieved in a two-stage reduction using a powerful deuterated reducing agent, lithium aluminum deuteride (LiAlD₄). This ensures the complete conversion of the carboxylic acid moiety into a -CD₃ group.
- **Deprotection and Oxidation:** The protecting group is removed to reveal the primary alcohol, which is then oxidized to the final carboxylic acid product. A strong oxidizing agent like chromic acid is effective for this final conversion.

Detailed Synthetic Workflow

The overall workflow is a linear sequence of protection, reduction, and oxidation. Each step is designed to be high-yielding and to ensure the specific incorporation of deuterium at the terminal position.

Caption: Step-by-step workflow for the synthesis.

Experimental Protocol

This protocol is adapted from the established methodology for synthesizing terminally deuterated fatty acids.[4] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Protection of 10-Hydroxydecanoic Acid

- **Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 10-hydroxydecanoic acid in a suitable anhydrous solvent (e.g., dichloromethane).
- **Base Addition:** Add an appropriate base, such as diisopropylethylamine (DIPEA), to the solution.
- **Protecting Group Addition:** Cool the mixture in an ice bath and slowly add methoxyethoxymethyl chloride (MEM-Cl).
- **Reaction:** Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
- **Workup:** Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the MEM-protected 10-hydroxydecanoic acid.

Step 2: Reduction of the Carboxylic Acid to -CD₃

Causality: This reduction is a robust method to convert a carboxylic acid to a methyl group. Using lithium aluminum deuteride (LiAlD₄) as the reducing agent ensures the incorporation of deuterium.[5] The reaction proceeds in two stages to achieve complete reduction.

- **Setup:** In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum deuteride (LiAlD_4) in anhydrous tetrahydrofuran (THF).
- **Substrate Addition:** Cool the LiAlD_4 suspension to 0 °C and slowly add a solution of the MEM-protected acid from Step 1 in anhydrous THF.
- **Reflux:** After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.
- **Second Reduction Stage:** Cool the reaction mixture, and carefully add a second portion of LiAlD_4 . Reflux again until the reduction is complete (monitored by TLC or GC-MS).
- **Quenching:** Cool the reaction in an ice bath and quench the excess LiAlD_4 by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- **Extraction:** Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude MEM-protected (10,10,10- $^2\text{H}_3$)decan-1-ol.

Step 3: Oxidation to (10,10,10- $^2\text{H}_3$)Decanoic Acid

Causality: Chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) is a powerful oxidizing agent that efficiently converts primary alcohols to carboxylic acids.

- **Setup:** Dissolve the crude product from Step 2 in acetone in a flask equipped with a stirrer.
- **Oxidation:** Cool the flask in an ice bath and add Jones reagent dropwise until a persistent orange color is observed, indicating complete oxidation of the alcohol.
- **Workup:** Quench the excess oxidant with isopropanol. Remove the acetone under reduced pressure.
- **Extraction:** Add water to the residue and extract the product with diethyl ether or ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, (10,10,10- $^2\text{H}_3$)Decanoic acid, can be further

purified by silica gel column chromatography or distillation. The isotopic purity is expected to be approximately 97% trideuterated.[4]

Product Characterization

Confirmation of the final product's identity, purity, and isotopic enrichment is crucial. Standard analytical techniques are employed for this purpose.

Parameter	Expected Value / Observation	Method
Molecular Formula	C ₁₀ H ₁₇ D ₃ O ₂	-
Molecular Weight	175.28 g/mol [6]	Mass Spectrometry (MS)
Isotopic Purity	≥97% D ₃	High-Resolution MS
¹ H NMR	Absence of a triplet signal for the terminal methyl group (typically ~0.8-0.9 ppm).	¹ H Nuclear Magnetic Resonance
¹³ C NMR	A characteristic multiplet for the terminal -CD ₃ carbon due to C-D coupling.	¹³ C Nuclear Magnetic Resonance
Appearance	White to off-white solid or liquid[7]	Visual Inspection

Alternative Synthetic Routes

While the described method is highly effective, other strategies could be envisioned, although they may be more complex or less efficient for this specific target.

- Grignard Reagent Carboxylation: A nine-carbon alkyl halide could be converted into a Grignard reagent, which is then reacted with carbon dioxide.[8][9] However, this method introduces a -COOH group and would not be suitable for terminal deuteration unless a deuterated Grignard reagent (CD₃MgBr) is coupled to a nine-carbon electrophile.[10]

- Terminal Alkyne Deuteration: A 1-decyne could be terminally deuterated and then fully reduced.[11][12] This would introduce only one deuterium atom. To get a -CD₃ group would require a much more elaborate multi-step synthesis starting from a smaller fragment.

Conclusion

The synthesis of (10,10,10-²H₃)Decanoic acid is a well-defined process that leverages fundamental organic chemistry principles of functional group protection, powerful isotopic reduction, and selective oxidation. The presented workflow, adapted from established literature, provides a reliable and efficient path to this valuable isotopically labeled fatty acid.[4] Rigorous adherence to anhydrous conditions during the reduction step is critical for achieving high isotopic incorporation. Proper characterization of the final product is essential to validate its structure and purity for use in sensitive research applications.

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